(+/-)-Homohistidine

Description

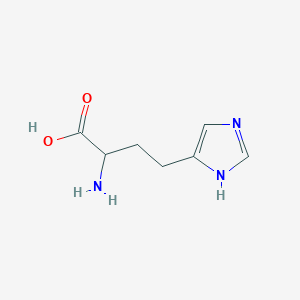

Structure

3D Structure

Properties

IUPAC Name |

2-amino-4-(1H-imidazol-5-yl)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3O2/c8-6(7(11)12)2-1-5-3-9-4-10-5/h3-4,6H,1-2,8H2,(H,9,10)(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSECZMWQBBVGEN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC=N1)CCC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40399985 | |

| Record name | (+/-)-Homohistidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40399985 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5817-77-6 | |

| Record name | (+/-)-Homohistidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40399985 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis and Stereochemical Considerations in ± Homohistidine Research

Established Synthetic Methodologies for (±)-Homohistidine

The preparation of racemic (±)-homohistidine has been accomplished through several classical synthetic routes. These methods often involve multi-step sequences starting from readily available precursors.

Classical Racemic Synthetic Routes

Another approach starting from urocanic acid involves its hydrogenation and esterification to give a methyl ester, which is then protected with a trityl group. nih.gov Saponification of this protected ester provides the corresponding carboxylic acid, a key precursor for further transformations. nih.gov

| Starting Material | Key Reagents/Steps | Final Product | Reported Overall Yield |

| Urocanic Acid | Esterification, Hydrogenation, Tritylation, DIBAL-H reduction, Strecker reaction, Hydrolysis | (±)-Homohistidine | 73% nih.gov |

| Urocanic Acid | Hydrogenation, Esterification, Tritylation, Saponification | Trityl-protected homohistidine carboxylic acid | 73% over four steps nih.gov |

The bislactim ether method, a powerful tool for asymmetric amino acid synthesis developed by Schöllkopf, has also been explored for the synthesis of homohistidine. drugfuture.com This methodology, however, faced challenges when applied to the synthesis of aryl or heteroarylhomoamino acids like homohistidine. tandfonline.com Specifically, the use of 4-(2-bromoethyl)-1-triphenylmethyl-imidazole as a starting material resulted in a facile elimination reaction under the standard conditions of the bislactim ether method. tandfonline.com

Despite these challenges, a synthetic route has been developed that utilizes a diprotected imidazole (B134444) derivative. nih.gov In this approach, 1-(N,N-dimethylsulfamoyl)imidazole is first protected with a tert-butyldimethylsilyl (TBDMS) group. The resulting lithium salt of the diprotected imidazole is then reacted with various dibromoalkanes to generate bromoalkyl-substituted imidazoles. The carbon-carbon bond formation between these alkyl bromides and a lithiated bislactim ether proceeds in good yields. Subsequent hydrolysis with dilute hydrochloric acid cleaves the TBDMS group and hydrolyzes the bislactim ether to the corresponding amino acid ethyl ester. nih.gov A final vigorous hydrolysis step with hydrobromic acid is required to remove the sulfamoyl protecting group and hydrolyze the ester, yielding the desired homohistidine. nih.gov

| Imidazole Derivative | Key Steps | Intermediate Product |

| 1-(N,N-dimethylsulfamoyl)imidazole | TBDMS protection, Lithiation, Reaction with dibromoalkanes | Bromoalkyl substituted imidazoles nih.gov |

| Bromoalkyl substituted imidazoles | Reaction with lithiated bislactim ether, HCl hydrolysis | Homohistidine ethyl ester nih.gov |

The original ten-step synthesis of L-homohistidine developed by Bloemhoff and Kerling, which starts from N-benzyloxycarbonyl-L-glutamic acid, has been a significant contribution to the field. tandfonline.comresearchgate.net This method involves building the imidazole ring from the γ-carboxyl group of the glutamic acid derivative. tandfonline.com A critical and often low-yielding step in this synthesis is the imidazole ring closure, which initially involved the use of ammonia (B1221849) and formaldehyde (B43269) to form a copper salt, with yields not exceeding 50%. tandfonline.com

| Original Method Step | Modified Method Step | Yield of Step | Overall Yield of L-Homohistidine |

| Imidazole ring closure with ammonia and formaldehyde (copper salt formation) | Cyclization with formamidine (B1211174) acetate (B1210297) in liquid ammonia | Original: <50% tandfonline.com, Modified: 71% tandfonline.com | Original: Lower, Modified: 40% tandfonline.com |

Utilizing Bislactim Ether Methodologies

Enantioselective Synthesis of L-Homohistidine

The biological importance of L-amino acids has driven the development of enantioselective synthetic methods to produce optically pure L-homohistidine.

Strategies Employing Chiral Auxiliaries

Chiral auxiliaries are stereogenic groups temporarily incorporated into a molecule to control the stereochemical outcome of a reaction. wikipedia.org This strategy has been successfully applied to the synthesis of L-homohistidine. One such approach involves coupling a protected urocanic acid derivative with an optically pure chiral auxiliary. nih.gov For instance, urocanic acid can be protected at the τ-nitrogen of the imidazole ring with a 2-mesitylenesulfonyl (Mts) group. nih.gov The resulting protected urocanic acid is then coupled to a chiral auxiliary using a mixed anhydride (B1165640) method. nih.gov The subsequent Michael addition and azide (B81097) formation proceed with high enantioselectivity. nih.gov Finally, hydrolysis of the chiral auxiliary yields the desired L-homohistidine precursor. nih.gov The use of chiral auxiliaries provides a reliable method for controlling the stereochemistry at the α-carbon, leading to the enantiomerically pure L-amino acid. nih.gov

Another strategy involves the use of N-acylated chiral oxazolidinones. nih.gov For example, a trityl-protected homohistidine carboxylic acid can be coupled to a chiral oxazolidinone, such as (R)-4-isopropyl-5,5-diphenyl-1,3-oxazolidin-2-one ((R)-DIOZ). nih.gov The subsequent aldol (B89426) reaction of the titanium enolate of this N-acyloxazolidinone with 1,3,5-trioxane (B122180) can be used to introduce a hydroxymethyl group, a precursor to the amino group of the final product. nih.gov

| Chiral Auxiliary Strategy | Key Steps | Stereochemical Control |

| Mts-protected urocanic acid with chiral auxiliary | Mixed anhydride coupling, Michael addition, Azide formation, Hydrolysis | High enantioselectivity in Michael addition and azide formation nih.gov |

| (R)-DIOZ with trityl-protected homohistidine carboxylic acid | N-acylation, Aldol reaction with Ti-enolate | Stereocontrolled aldol reaction nih.gov |

Asymmetric Approaches to β-Amino Acids and Homohistidine Derivatives

The synthesis of β-amino acids and their derivatives, such as homohistidine, has been a significant area of research. chiroblock.com Asymmetric synthesis, which aims to produce a specific stereoisomer, is crucial for creating biologically active compounds. chiroblock.com Various methodologies have been developed to achieve high enantioselectivity in the synthesis of β-amino acids. wustl.edu

One notable approach involves the asymmetric hydrogenation of enamines, a method that has proven highly efficient for producing chiral β-amino acid derivatives. chiroblock.comacs.org This technique often utilizes chiral catalysts to direct the hydrogenation reaction, resulting in high enantiomeric excess (ee). chiroblock.com Another strategy is the asymmetric conjugate addition of nucleophiles to α,β-unsaturated carbonyl compounds, which can also yield β-amino acids with high stereoselectivity. chiroblock.com

Protective Group Strategies in (±)-Homohistidine Synthesis

Protecting groups are essential in peptide synthesis to prevent unwanted side reactions at reactive functional groups. peptide.comorganic-chemistry.org In the synthesis of peptides containing homohistidine, both the α-amino group and the imidazole side chain must be protected. peptide.com

Solid-phase peptide synthesis (SPPS) is a widely used method for creating peptides. iris-biotech.dealtabioscience.com The Fmoc (9-fluorenylmethyloxycarbonyl) protecting group is commonly used for the temporary protection of the α-amino group of amino acids in SPPS. altabioscience.comchempep.com The key advantage of Fmoc chemistry is that the protecting group is removed under basic conditions (e.g., with piperidine), which are orthogonal to the acidic conditions used to cleave the final peptide from the resin and remove side-chain protecting groups. iris-biotech.deiris-biotech.de This orthogonality allows for the selective deprotection of the α-amino group at each step of peptide elongation without affecting other protected groups. peptide.comiris-biotech.de A variety of Fmoc-protected amino acids, including those with modified side chains, are commercially available, facilitating their incorporation into peptide sequences. nih.gov

The general cycle of Fmoc-SPPS involves:

Attachment of the first Fmoc-protected amino acid to a solid support. iris-biotech.de

Removal of the Fmoc group with a base. chempep.com

Coupling of the next Fmoc-protected amino acid. chempep.com

Repetition of the deprotection and coupling steps until the desired peptide sequence is assembled. iris-biotech.de

Final cleavage of the peptide from the resin and removal of all protecting groups. iris-biotech.de

The imidazole ring of histidine and its homologs is nucleophilic and can cause side reactions during peptide synthesis, including racemization. nih.govpeptide.com To prevent this, the imidazole side chain is typically protected. The trityl (Trt) group is a commonly used acid-labile protecting group for the imidazole nitrogen. peptide.com

Tritylation of the homohistidine imidazole nitrogen is achieved by reacting it with trityl chloride in the presence of a base like triethylamine (B128534) (TEA) to neutralize the HCl byproduct. The Trt group is stable to the basic conditions used for Fmoc removal but is cleaved under strong acidic conditions, such as with trifluoroacetic acid (TFA), which are often used for the final cleavage of the peptide from the resin. peptide.com Other trityl-based protecting groups with varying acid lability, such as Mmt (4-methoxytrityl) and Mtt (4-methyltrityl), are also used. peptide.com

Orthogonal protecting groups are sets of protecting groups that can be removed under different chemical conditions, allowing for selective deprotection of specific functional groups within the same molecule. iris-biotech.dejocpr.com This strategy is crucial for the synthesis of complex peptides, such as those that are cyclic, branched, or contain side-chain modifications. peptide.com

In the context of homohistidine synthesis, an orthogonal strategy would involve protecting the α-amino group with Fmoc (base-labile), the imidazole side chain with Trt (acid-labile), and potentially other functional groups with groups that are removed under different conditions. peptide.comchempep.com For example, the Dde and ivDde groups are protecting groups for primary amines that are stable to both piperidine (B6355638) and TFA but are cleaved by hydrazine. This allows for the selective deprotection and modification of a specific side chain on the solid support while the rest of the peptide remains protected.

The combination of Fmoc for the N-terminus and Trt for the imidazole side chain is a classic example of an orthogonal protection scheme in peptide synthesis. peptide.com

Trityl Protection of the Imidazole Side Chain

Characterization of Synthetic (±)-Homohistidine and Intermediates

The structural elucidation of synthetic (±)-homohistidine and its protected intermediates relies heavily on spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are powerful analytical tools for confirming the structure of synthesized compounds. nih.govnih.gov

NMR Spectroscopy provides detailed information about the molecular structure, including the connectivity of atoms and their spatial arrangement. pnnl.gov

¹H NMR is used to identify the different types of protons in a molecule based on their chemical shifts and coupling patterns. pnnl.gov

¹³C NMR provides information about the carbon skeleton of the molecule. nih.gov

2D NMR techniques , such as COSY and HSQC, can be used to establish correlations between protons and carbons, further aiding in structure determination.

Dynamic NMR studies can be employed to investigate the exchange processes of intermediates.

Mass Spectrometry (MS) determines the molecular weight of a compound by measuring the mass-to-charge ratio of its ions. lehigh.edu

High-resolution mass spectrometry (HRMS) can provide the exact molecular formula of a compound. lehigh.edu

Fragmentation patterns observed in the mass spectrum can offer additional structural information. lehigh.edu

For a protected homohistidine derivative like N-Fmoc-1-trityl-L-homohistidine, MS would confirm the expected molecular weight of 633.748 g/mol . NMR would show characteristic signals for the protons and carbons of the Fmoc, trityl, and homohistidine moieties, confirming the successful installation of the protecting groups at the correct positions.

Chromatographic Purity Assessment (e.g., HPLC)

The assessment of chemical purity is a critical step following the synthesis of (±)-homohistidine to ensure the absence of starting materials, reagents, and side-products. High-Performance Liquid Chromatography (HPLC) is a principal analytical technique employed for this purpose. googleapis.com For a racemic compound like (±)-homohistidine, a standard achiral HPLC method is sufficient to determine its chemical purity, though not the relative proportion of its enantiomers.

In a typical quality control setting, a Reverse-Phase HPLC (RP-HPLC) method would be utilized. This involves a non-polar stationary phase (like a C18 column) and a polar, aqueous-organic mobile phase. nih.gov The analysis of the synthesized (±)-homohistidine would ideally yield a single, sharp, and symmetrical peak in the chromatogram. sepscience.com The retention time of this peak serves as a qualitative identifier for the compound under specific chromatographic conditions, while the peak's area is proportional to its concentration.

The purity of the sample is determined by comparing the area of the main compound peak to the total area of all peaks in the chromatogram. The presence of additional peaks would indicate impurities, which could then be identified if reference standards are available. Diode-Array Detectors (DAD) are often used in conjunction with HPLC, as they can provide UV-Vis spectra of the eluting peaks. sepscience.com A pure peak should exhibit a consistent spectrum across its entire width. sepscience.com While this method confirms the chemical purity of the racemic mixture, it cannot distinguish between the (+) and (-) enantiomers, which co-elute as a single peak under achiral conditions. chromatographyonline.com

| Parameter | Typical Condition | Purpose |

| Technique | Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) | To separate (±)-Homohistidine from non-chiral impurities. |

| Stationary Phase | Octadecyl-silica (C18), 5 µm particle size | Provides a non-polar surface for separation based on hydrophobicity. nih.gov |

| Mobile Phase | Mixture of an aqueous buffer (e.g., water with trifluoroacetic acid) and an organic solvent (e.g., acetonitrile). nih.gov | To elute the compound from the column. The gradient or isocratic composition is optimized for best separation. |

| Detector | UV/Vis Detector (e.g., Diode-Array Detector at ~210-220 nm) | To detect and quantify the UV-absorbing peptide-like bond and imidazole ring. |

| Expected Result | A single, sharp peak representing the chemically pure racemic compound. | Confirmation of chemical purity and quantification. |

Specific Rotation Measurements for Enantiomeric Purity

Specific rotation is a fundamental property of chiral molecules and is measured using a technique called polarimetry. anton-paar.com It quantifies the extent to which a substance rotates the plane of polarized light at a specific concentration, path length, temperature, and wavelength. masterorganicchemistry.com For research involving (±)-homohistidine, specific rotation is crucial for verifying the success of enantiomeric resolution and determining the enantiomeric purity of the separated L- and D-isomers. researchgate.net

A racemic mixture, containing equal amounts of two enantiomers (like (±)-homohistidine), is optically inactive because the equal and opposite rotations of the individual enantiomers cancel each other out, resulting in a net rotation of zero. chemistrysteps.com Therefore, a measurement of zero specific rotation for a chemically pure sample of homohistidine confirms its racemic nature.

Following a resolution procedure, such as the fractional crystallization of diastereomeric salts mentioned in the synthesis of L- and D-homohistidine, polarimetry is used to characterize the separated enantiomers. researchgate.net Each enantiomer will rotate plane-polarized light to an equal magnitude but in opposite directions. libretexts.org For instance, if L-homohistidine exhibits a specific rotation of +X degrees, pure D-homohistidine will have a specific rotation of -X degrees under identical measurement conditions. libretexts.org The measured specific rotation of a sample can be used to calculate its enantiomeric excess (ee), which quantifies the purity of one enantiomer over the other. chemistrysteps.com

| Property | (+)-Enantiomer (e.g., L-Homohistidine) | (-)-Enantiomer (e.g., D-Homohistidine) | Racemic Mixture ((±)-Homohistidine) |

| Optical Activity | Optically Active (Dextrorotatory) | Optically Active (Levorotatory) | Optically Inactive |

| Specific Rotation ([α]) | Positive value (+X) | Negative value (-X) | Zero (0°) |

| Composition | 100% (+)-enantiomer | 100% (-)-enantiomer | 50% (+)-enantiomer, 50% (-)-enantiomer |

Biochemical Roles and Metabolic Interplay of Homohistidine

Homohistidine as a Non-Proteinogenic Amino Acid

(±)-Homohistidine is classified as a non-proteinogenic amino acid. ontosight.aigoogle.com This means it is not one of the 22 amino acids that are genetically encoded and incorporated into proteins during the process of translation in living organisms. wikipedia.org While proteinogenic amino acids are the fundamental building blocks of proteins, non-proteinogenic amino acids like homohistidine are not produced by standard cellular machinery for this purpose. google.comwikipedia.org Their presence in biological systems can arise from other metabolic pathways or through synthetic introduction for research purposes, such as in the development of peptide-based drugs or for studying protein interactions. google.com Homohistidine is specifically noted for having a side-chain structure that differs from the natural amino acids, featuring an additional methylene (B1212753) group compared to its proteinogenic counterpart, histidine. google.com

Structural Analogy to Histidine and its Implications for Biological Systems

(±)-Homohistidine is a structural analog of the essential amino acid L-histidine. ontosight.ainih.gov The primary structural similarity lies in the presence of an imidazole (B134444) ring in the side chain, a feature responsible for many of histidine's unique and critical biological functions, including its role in enzyme catalysis, metal ion chelation, and proton transfer. ontosight.airsc.orgnih.gov Because of this structural likeness, homohistidine is a candidate for interacting with biological systems that typically recognize or bind to histidine. ontosight.ai This can include enzymes, receptors, and metal-coordinating proteins. ontosight.aichemrxiv.org The introduction of homohistidine in place of histidine in bioactive peptides is a strategy used in medicinal chemistry to probe structure-activity relationships and to create peptidomimetics with potentially altered properties. nih.govmdpi.com

The key structural distinction between homohistidine and histidine is the elongation of the side chain by a single methylene (-CH2-) group. nih.gov This seemingly minor addition has a significant impact on the molecule's conformational flexibility. The side chain of an amino acid has rotational freedom defined by dihedral angles (χ). mdpi.comnih.gov The increased length of the homohistidine side chain alters these angles and the spatial relationship between the imidazole ring and the peptide backbone. nih.gov This extended flexibility can influence how a peptide containing homohistidine folds and presents its functional groups for interaction, potentially altering its biological activity compared to a peptide containing native histidine. nih.gov Studies on side-chain conformational changes show that longer side chains are more prone to larger conformational transitions, which can significantly affect molecular recognition and binding processes. nih.gov

Table 1: Structural Comparison of L-Histidine and L-Homohistidine

| Feature | L-Histidine | L-Homohistidine | Reference(s) |

| Systematic Name | 2-Amino-3-(1H-imidazol-4-yl)propanoic acid | 2-Amino-4-(1H-imidazol-5-yl)butanoic acid | ontosight.aiwikipedia.org |

| Molecular Formula | C₆H₉N₃O₂ | C₇H₁₁N₃O₂ | wikipedia.orgbiosynth.com |

| Side Chain Structure | -(CH₂)-Imidazole | -(CH₂)₂-Imidazole | google.com |

| Classification | Proteinogenic | Non-proteinogenic | google.comwikipedia.org |

This table provides a direct comparison of the fundamental structural and chemical properties of L-histidine and its non-proteinogenic analog, L-homohistidine.

The imidazole ring of histidine is a crucial ligand for coordinating with metal ions such as zinc (Zn²⁺), copper (Cu²⁺), and nickel (Ni²⁺) in metalloproteins. nih.govwikipedia.orgnih.gov The nitrogen atoms within the ring act as electron donors, facilitating this binding. nih.gov The elongation of the side chain in homohistidine means that the position of the imidazole ring relative to the rest of the peptide is changed. This alteration can affect the geometry and stability of the resulting metal complex. Research suggests that changing the flexibility and spatial orientation of the side chain can modify a peptide's metal-binding affinity. chemrxiv.org Depending on the specific coordination environment within a protein, replacing histidine with homohistidine could either enhance or weaken the metal-binding interaction, making it a tool for engineering peptides with tailored affinities for specific metal ions. mdpi.com

Comparison of Side Chain Elongation and Conformational Impact

Enzymatic Interactions and Substrate Specificity Studies

Enzymes that act on histidine are often targets for investigation using histidine analogs. rsc.orgresearchgate.net These analogs can serve as substrates, inhibitors, or probes to understand the enzyme's mechanism and specificity. researchgate.net For example, cyclodipeptide synthases (CDPSs), which use aminoacylated tRNAs as substrates, have been studied with non-canonical amino acids to generate novel cyclic dipeptides. chemrxiv.org Similarly, enzymes involved in histidine post-translational modifications, like histidine methyltransferases, have been probed with various analogs to understand their function. rsc.org The ability of an enzyme to process an analog depends on how closely the analog mimics the natural substrate's structure and electronic properties within the confines of the enzyme's active site. nih.gov

Histidine ammonia-lyase (HAL) is a key enzyme in the catabolism of histidine, catalyzing its non-oxidative deamination to produce trans-urocanic acid and ammonia (B1221849). mdpi.comnih.govrcsb.org The enzyme is highly specific for L-histidine. mdpi.com While HAL can catalyze the reverse reaction—the synthesis of histidine from urocanate and ammonia—this typically requires extreme, non-physiological conditions. nih.gov

Studies on HAL have explored its interaction with various substrate analogs. mdpi.com While there is extensive research on HAL's activity with modified histidines like 4-nitro-L-histidine, specific kinetic data on its interaction with homohistidine is not prominently detailed in the available literature. mdpi.com However, based on the principles of enzyme-substrate interaction, the elongated side chain of homohistidine would likely affect its fit within the HAL active site. This structural difference could make homohistidine a poor substrate, as the precise positioning of the α-amino group and the imidazole ring is critical for the deamination reaction catalyzed by the enzyme's 4-methylidene-imidazole-5-one (MIO) active site. rcsb.org Consequently, homohistidine might act as a weak competitive inhibitor, binding to the active site but not undergoing the catalytic reaction, or it may not interact significantly with the enzyme at all. Further specific enzymatic assays would be required to definitively characterize the nature of the interaction between HAL and homohistidine.

Table 2: Investigated Interactions of Histidine Analogs with Histidine-Processing Enzymes

| Enzyme | Histidine Analog Example | Observed Interaction | Reference(s) |

| Histidine Ammonia-Lyase (HAL) | 4-Nitro L-histidine | Acts as a substrate | mdpi.com |

| Histidine Ammonia-Lyase (HAL) | L-Cysteine | Acts as an inhibitor | rcsb.org |

| Carbonic Anhydrase V (mutant) | 4-bromoethylimidazole (chemically attached) | Analog acts as a proton shuttle, enhancing catalysis | nih.gov |

| Cyclodipeptide Synthase (CDPS) | Various non-canonical amino acids | Utilized as substrates to produce novel cyclic dipeptides | chemrxiv.org |

| Histidine-tRNA Synthetase | 4-triazolyl-Ala | Incorporated into proteins as a substitute for histidine | rsc.orgresearchgate.net |

This table summarizes findings from studies on how various enzymes interact with different analogs of histidine, illustrating the potential for these analogs to serve as substrates, inhibitors, or functional probes.

Mentioned Compounds

Investigations into Enzymes that Process Histidine Analogs

Histidine Decarboxylase (HDC) and Homohistidine Analogs

Histidine decarboxylase (HDC) is a pyridoxal (B1214274) 5'-phosphate (PLP) dependent enzyme that catalyzes the decarboxylation of L-histidine to produce histamine (B1213489), a crucial biogenic amine involved in neurotransmission, immune responses, and gastric acid secretion. researchgate.netwikipedia.orgnih.gov Given its role as the sole enzyme responsible for histamine synthesis in mammals, HDC is a significant target for therapeutic intervention to modulate histamine levels. researchgate.netwikipedia.org

Research into potential inhibitors of HDC has involved the synthesis and evaluation of various histidine analogs. nih.govmdpi.com The objective of using such analogs is to find molecules that can bind to the enzyme's active site, competing with the natural substrate (histidine), but without undergoing the catalytic reaction, thereby blocking histamine production. britannica.comwikipedia.orgreddit.com

Among the analogs studied is (+/-)-Homohistidine, which features an additional methylene group in its side chain compared to histidine. ontosight.ainih.gov In a key in vitro study, histidine analogs with substitutions at the α and β carbons were prepared and tested for their ability to inhibit HDC from rat pyloric stomach extracts. The research found that while some analogs like α-methylhistidine showed inhibitory activity, homohistidine displayed no significant activity at a concentration of 10⁻³ M. nih.gov This suggests that the specific geometry and length of the histidine side chain are critical for substrate recognition and/or binding in the HDC active site, and the extended side chain of homohistidine prevents it from acting as an effective inhibitor in this context. nih.govmdpi.com

| Compound | Concentration (M) | Inhibitory Activity vs. HDC | Source |

| This compound | 10⁻³ | Inactive | nih.gov |

| β,β-dimethylhistidine | 10⁻³ | Inactive | nih.gov |

| α-n-butyl analogue | 10⁻³ | Inactive | nih.gov |

| α-Substituted analogues (C2-C4) | Not specified | Less potent than α-methylhistidine | nih.gov |

Impact of Homohistidine on Enzyme Catalytic Mechanisms

The precise three-dimensional arrangement of amino acid residues in an enzyme's active site is fundamental to its catalytic function. wou.eduwou.edu Many enzymes utilize a catalytic triad, often composed of aspartate, histidine, and serine (or cysteine), where the histidine residue acts as a general acid-base catalyst to activate a nucleophile. wikipedia.org The imidazole side chain of histidine is uniquely suited for this role due to its pKa being close to neutral pH, allowing it to both accept and donate protons. creative-proteomics.com

Substituting histidine with homohistidine within an enzyme's structure can significantly impact its catalytic mechanism. The insertion of an extra methylene group into the side chain alters the spatial position and flexibility of the imidazole ring. This change can disrupt the finely tuned alignment of the catalytic triad, thereby affecting the efficiency of proton transfer and nucleophile activation. wou.eduwikipedia.org

A specific investigation into this impact involved the enzymatic hydrolysis of 2',3'-cyclic CMP by ribonuclease S', where the catalytic histidine at position 12 was replaced with homohistidine. nih.gov The study of this [homohistidine-12]-ribonuclease S' revealed that the modified enzyme still possessed catalytic activity. nih.gov This indicates that while the altered geometry of the active site due to the longer side chain of homohistidine likely modifies the kinetic parameters of the reaction, it does not completely abolish the enzyme's function in this specific case. The research underscores that the impact of such a substitution is context-dependent, varying with the specific architecture of the enzyme's active site. nih.gov

Research on Homohistidine in Metabolic Pathways (General)

In most organisms, the primary metabolic pathways for the essential amino acid histidine are well-established. These include its incorporation into proteins, decarboxylation to histamine by HDC, and a catabolic pathway initiated by the enzyme histidase, which converts histidine to urocanic acid and ultimately to glutamate. creative-proteomics.comnih.gov This catabolic process links histidine metabolism to the citric acid cycle and one-carbon metabolism. nih.govnews-medical.net

Homohistidine is not a common metabolite in central metabolic pathways. Its structural difference from histidine, specifically the longer side chain, suggests it would be a poor substrate for the enzymes involved in standard histidine metabolism. ontosight.ai As demonstrated with histidine decarboxylase, the specificity of enzymes often prevents them from processing analogous structures efficiently. nih.gov

However, research has indicated that homohistidine may play a role in the specialized metabolic pathways of certain organisms. For instance, studies have suggested its involvement in the biosynthesis of marine alkaloids in sponges, where it may serve as a precursor. sci-hub.se This points to the existence of specific enzymatic machinery in these organisms capable of recognizing and processing homohistidine.

In general metabolic research, homohistidine is primarily studied as a tool—a modified amino acid used to probe the structural and functional requirements of proteins and enzymes, rather than as a natural intermediate in widespread metabolic networks. mdpi.comresearchgate.net

Theoretical Frameworks for Enzyme-Homohistidine Interactions

Molecular Docking and Dynamics Simulations

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to predict and analyze the interactions between a ligand, such as homohistidine, and a protein's binding site at an atomic level. nih.govfrontiersin.org

Molecular Docking predicts the preferred orientation of a molecule when bound to another to form a stable complex. nih.gov In the context of homohistidine, docking studies can be used to place it into the active site of an enzyme, such as HDC, to predict its binding pose and estimate its binding affinity. These simulations calculate a scoring function based on forces like electrostatic and van der Waals interactions. frontiersin.org A hypothetical docking study might compare the binding of histidine and homohistidine to an enzyme's active site, providing insights into why homohistidine may be an ineffective ligand. The longer, more flexible side chain of homohistidine might lead to steric clashes or an inability to form crucial hydrogen bonds that are essential for the binding of the natural substrate, histidine. nih.govmdpi.com

Molecular Dynamics (MD) Simulations provide insights into the dynamic behavior of biomolecular systems over time. nih.govmdpi.com An MD simulation could model an enzyme with homohistidine in its active site (either as an inhibitor or as a substituted residue) and track the movements of all atoms over nanoseconds. nih.govmdpi.com This would reveal how the presence of homohistidine affects the enzyme's conformational stability, the flexibility of the active site, and the network of interactions, compared to the native enzyme with histidine. nih.gov

| Simulation Type | Objective | Potential Findings for Homohistidine | Source |

| Molecular Docking | Predict binding pose and affinity of homohistidine in an enzyme active site. | Unfavorable binding energy score compared to histidine; steric clashes due to longer side chain; altered hydrogen bond network. | nih.govmdpi.com |

| Molecular Dynamics | Analyze the stability and conformational changes of an enzyme-homohistidine complex over time. | Increased flexibility or instability in the active site; disruption of catalytic residue alignment; transient nature of key interactions. | nih.govnih.gov |

Structure-Activity Relationship (SAR) Studies of Homohistidine Derivatives

Structure-Activity Relationship (SAR) studies are a cornerstone of medicinal chemistry, aiming to understand how the chemical structure of a compound influences its biological activity. mdpi.comiomcworld.com These studies involve synthesizing a series of related compounds, or derivatives, by systematically modifying a lead structure and then evaluating their effects in a biological assay. researchgate.netnih.gov

For homohistidine, SAR studies would involve creating various derivatives to probe the requirements for interaction with a specific biological target. mdpi.com For example, researchers could synthesize homohistidine analogs with different substituents on the imidazole ring or modifications to the amino acid backbone. researchgate.net

Each of these new derivatives would then be tested for its activity—for instance, its ability to inhibit a particular enzyme. By comparing the activities of the different derivatives, researchers can deduce which chemical features are essential for the desired effect. For example, if adding a bulky group to the imidazole ring abolishes activity, it suggests that the space in the enzyme's binding pocket is limited. Conversely, if adding a hydrogen bond donor enhances activity, it points to the presence of a corresponding acceptor group on the target protein. mdpi.com

These studies provide a rational basis for designing more potent and selective molecules. iomcworld.comresearchgate.net For instance, SAR studies on peptidomimetics containing β-homo-histidine derivatives have been conducted to improve biological stability and elucidate ligand-receptor binding interactions. researchgate.net

| Homohistidine Derivative (Hypothetical) | Modification | Biological Activity (e.g., IC₅₀) | SAR Interpretation |

| Lead: Homohistidine | - | Low | Baseline activity is low. |

| Derivative A | Addition of a methyl group to the imidazole nitrogen | Lower | Steric hindrance in the binding pocket is likely. |

| Derivative B | Replacement of the α-hydrogen with a methyl group | Slightly Higher | Modification at this position is tolerated or slightly beneficial. |

| Derivative C | Esterification of the carboxyl group | No Change | The free carboxyl group may not be critical for this interaction. |

Research on ± Homohistidine in Peptide and Protein Systems

Incorporation of Homohistidine into Synthetic Peptides

The synthesis of peptides containing homohistidine requires specialized chemical strategies to incorporate this non-natural amino acid into a growing peptide chain.

(±)-Homohistidine serves as a valuable building block in the design of peptidomimetics, which are compounds that mimic the structure and function of natural peptides. nih.gov The elongation of the side chain by a single methylene (B1212753) group, as in homohistidine, can significantly influence the conformational properties of the resulting peptide. nih.gov The synthesis of homohistidine itself has been a subject of chemical research, with various methods developed for its preparation. acs.org In peptide synthesis, protected forms of homohistidine are often used to prevent unwanted side reactions involving the imidazole (B134444) ring and the alpha-amino group during the coupling process. nih.gov These protecting groups are designed to be stable during peptide chain elongation and can be removed under specific conditions once the synthesis is complete.

Solid-phase peptide synthesis (SPPS) is the predominant method for creating peptides containing unnatural amino acids like homohistidine. powdersystems.comproteogenix.science This technique involves attaching the first amino acid to a solid support (resin) and then sequentially adding subsequent amino acids. powdersystems.combachem.comvapourtec.com The growing peptide chain remains attached to the resin, which simplifies the purification process by allowing for the easy removal of excess reagents and byproducts through washing. proteogenix.sciencebachem.com

For the incorporation of homohistidine, a protected derivative such as Fmoc-His(Trt)-OH is commonly used in Fmoc-based SPPS. peptide.com The Fmoc (9-fluorenylmethyloxycarbonyl) group protects the alpha-amino group, while the Trt (trityl) group protects the imidazole side chain of histidine and its analogs. peptide.com The SPPS cycle for incorporating homohistidine involves several key steps:

Deprotection: The Fmoc group of the resin-bound amino acid is removed, typically with a base like piperidine (B6355638), to expose the free amine. powdersystems.com

Coupling: The protected homohistidine is activated and then coupled to the free amine of the growing peptide chain. powdersystems.com

Washing: The resin is thoroughly washed to remove any unreacted reagents. bachem.com

This cycle is repeated until the desired peptide sequence is assembled. Finally, the completed peptide is cleaved from the resin, and all protecting groups are removed, often using a strong acid like trifluoroacetic acid (TFA). powdersystems.comproteogenix.science

Table 1: Key Protecting Groups in Fmoc SPPS of Homohistidine-Containing Peptides

| Protecting Group | Protected Functional Group | Cleavage Condition |

|---|---|---|

| Fmoc | α-Amino group | Basic conditions (e.g., piperidine) |

| Trt (Trityl) | Imidazole side chain | Acidic conditions (e.g., TFA) |

Furthermore, the incorporation of non-natural amino acids like homohistidine can enhance the peptide's stability against enzymatic degradation. researchgate.net Proteases, the enzymes that break down proteins and peptides, often have high specificity for their substrates. By altering the structure of a natural amino acid, the modified peptide may no longer be recognized and cleaved by these enzymes, leading to a longer half-life in biological systems. researchgate.net The stability of a peptide is a crucial factor in its potential as a therapeutic agent. frontiersin.org

Table 2: Potential Effects of Homohistidine Incorporation on Peptide Properties

| Property | Effect of Homohistidine | Rationale |

|---|---|---|

| Conformation | Altered secondary and tertiary structure | Increased side-chain length and flexibility can disrupt native folding patterns. |

| Stability | Increased resistance to proteolysis | The non-natural structure may not be recognized by degradative enzymes. |

Solid-Phase Peptide Synthesis (SPPS) Methodologies for Homohistidine-Containing Peptides

Functional Studies of Homohistidine-Modified Peptides and Proteins

The structural changes induced by homohistidine can lead to altered biological functions, which is a key area of investigation in peptide-based drug development.

The use of modified amino acids like homohistidine is a central strategy in modern peptide-based drug discovery. nih.govdrugdiscoverytrends.comnih.gov By systematically replacing natural amino acids with analogs such as homohistidine, researchers can explore how these changes affect the peptide's biological activity. researchgate.net This approach, known as a structure-activity relationship (SAR) study, helps in designing more potent and selective drug candidates. researchgate.net The goal is to develop peptides with improved therapeutic properties, such as enhanced stability, better target binding, and reduced side effects. frontiersin.orgdrugdiscoverytrends.com The incorporation of homohistidine can be a key step in optimizing a peptide lead compound into a viable drug candidate. nih.gov

The interaction between a peptide ligand and its receptor is highly specific and depends on the precise three-dimensional arrangement of amino acid side chains. nih.govresearchgate.net Modifying a key amino acid in a peptide by replacing it with homohistidine can significantly alter this interaction. colab.wsgoogle.com The elongated side chain of homohistidine may lead to several outcomes:

Enhanced Binding: The longer side chain might be able to form new, favorable interactions with the receptor that were not possible with the natural histidine residue.

Reduced Binding: The altered side chain geometry could disrupt critical contacts with the receptor, leading to a decrease in binding affinity.

Altered Specificity: The modified peptide might gain the ability to bind to different receptors or lose its ability to bind to its original target, thereby altering its pharmacological profile. nih.gov

These changes in ligand-receptor interactions are fundamental to the development of new therapeutic peptides with tailored activities. nih.gov

Role in Metal Ion Chelation within Peptides

Post-Translational Modification (PTM) Research with Homohistidine

Post-translational modifications (PTMs) are crucial for expanding the functional diversity of proteins beyond the standard 20 amino acids. nih.gov They can involve the addition of chemical groups, proteolytic cleavage, or complete protein degradation, regulating nearly every aspect of cellular life.

Protein methylation is a common PTM where a methyl group is transferred from a donor like S-adenosylmethionine (SAM) to amino acids such as lysine (B10760008), arginine, and histidine. nih.gov Histidine methylation, in particular, has been identified as a widespread modification that regulates key cellular processes. nih.gov The imidazole ring of histidine can be methylated on either the N1 (Nτ, pros) or N3 (Nπ, tele) nitrogen atoms. nih.gov This modification is catalyzed by specific methyltransferase enzymes and can be reversed, indicating a dynamic regulatory role. Recently, histidine methylation has been discovered in histone proteins, suggesting its involvement in regulating gene expression through the histone code. tsukuba.ac.jp

Given that homohistidine retains the imidazole ring, it is a potential substrate for methylation enzymes by analogy. The nucleophilic nitrogen atoms of its imidazole ring could theoretically accept a methyl group. nih.gov While direct studies on the enzymatic methylation of homohistidine within peptides are not widely documented, the extensive research on histidine methylation provides a strong basis for such a possibility. The altered side-chain length in homohistidine could influence its recognition and processing by histidine-specific methyltransferases, potentially making it a useful tool to study the substrate specificity of these enzymes.

Homocysteine is a non-proteinogenic, sulfur-containing amino acid derived from the metabolism of methionine. nih.govmdpi.com Although not one of the 20 standard amino acids, homocysteine can be incorporated into proteins post-translationally in a process termed "homocysteinylation". mdpi.comfrontiersin.org This modification occurs through two primary mechanisms:

S-homocysteinylation : The thiol group of homocysteine forms a disulfide bond with a cysteine residue within a protein. mdpi.com This is a reversible modification. frontiersin.org

N-homocysteinylation : The highly reactive metabolite, homocysteine-thiolactone, acylates the ε-amino group of lysine residues, forming a stable amide bond. frontiersin.org

The incorporation of homocysteine can alter or impair the protein's structure and function, leading to cytotoxic effects and contributing to various disease pathologies. mdpi.comnih.gov This process serves as a relevant analogy for potential PTMs involving homohistidine. Just as homocysteine can be aberrantly linked to proteins, it is conceivable that homohistidine or its metabolites could undergo similar non-enzymatic or enzymatic conjugation to other proteins, although such modifications have not been reported. The study of homocysteinylation provides a framework for investigating novel PTMs involving non-standard amino acids like homohistidine.

Histidine-rich peptides are sequences that have a high proportion of histidine residues. These peptides are exploited in biotechnology and nanomedicine for several key properties stemming from the imidazole side chain. nih.gov One of the most common uses is the hexahistidine (H6) tag, which is a gold standard for purifying recombinant proteins via IMAC due to its strong affinity for metal ions. nih.gov

Beyond purification, histidine-rich domains are crucial in drug and nucleic acid delivery systems. mdpi.com The imidazole ring of histidine has a pKa in the physiological range, allowing it to be neutral at physiological pH (around 7.4) and become protonated (positively charged) in the acidic environment of endosomes (pH 5-7). mdpi.com This "proton sponge" effect causes an influx of ions and water into the endosome, leading to its rupture and the release of the therapeutic cargo into the cytoplasm. nih.gov The number and placement of histidine residues can be tuned to optimize this endosomolytic activity. nih.govmdpi.com

By analogy, peptides rich in homohistidine could potentially exhibit similar pH-responsive and metal-chelating properties. The elongated side chain of homohistidine would place the functional imidazole ring at a greater distance from the peptide backbone, which could influence the peptide's helical structure, its interaction with membranes, and its coordination with metal ions. nih.gov Therefore, the extensive research on histidine-rich peptides provides a strong rationale for exploring homohistidine-rich peptides as novel biomaterials with potentially unique characteristics for applications in protein purification, drug delivery, and bionanotechnology. nih.govnih.gov

Advanced Analytical Research Methodologies for ± Homohistidine Studies

Spectroscopic Techniques for Investigating Homohistidine in Complex Systems

Spectroscopic methods are indispensable for probing the structural and conformational properties of (±)-homohistidine at a molecular level.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the detailed structural and conformational analysis of molecules like (±)-homohistidine. nih.govcas.cz By measuring parameters such as coupling constants and chemical shifts, NMR allows researchers to determine the populations of different conformers in solution. nih.gov This is crucial for understanding the three-dimensional structure and flexibility of the molecule, which in turn dictates its biological activity.

The analysis can be performed in various solvents to assess how the environment influences the conformational equilibrium. nih.gov For peptides containing homohistidine, NMR provides insights into the bioactive conformations, which is vital for designing analogue ligands and inhibitors for therapeutic purposes. nih.gov Both one-dimensional and multi-dimensional NMR experiments, such as COSY and NOESY, can be employed to elucidate through-bond and through-space correlations, respectively, providing a complete picture of the molecular geometry. azolifesciences.comresearchgate.net

Table 1: Key NMR Parameters for Conformational Analysis

| NMR Parameter | Information Provided | Application to (±)-Homohistidine |

| Chemical Shift (δ) | Electronic environment of the nucleus. | Reveals the local structure and electronic distribution around the protons and carbons of the homohistidine backbone and imidazole (B134444) ring. auremn.org.br |

| Coupling Constant (J) | Dihedral angles between adjacent nuclei. | Helps determine the preferred rotamers around the single bonds of the side chain and backbone, defining the overall conformation. nih.gov |

| Nuclear Overhauser Effect (NOE) | Through-space proximity of nuclei (<5 Å). | Identifies spatial relationships between different parts of the molecule, crucial for determining the 3D structure of homohistidine-containing peptides. nih.gov |

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions, enabling the determination of a molecule's molecular weight with high accuracy. bccampus.ca For (±)-homohistidine, MS can confirm its elemental composition and identify it within a sample. When dealing with complex mixtures, MS is often coupled with separation techniques in what are known as hyphenated techniques. longdom.org

Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are indispensable tools in the analysis of biomolecules. longdom.orgnih.gov In these methods, the chromatography system first separates the components of a mixture, which are then introduced into the mass spectrometer for detection and identification. bccampus.caox.ac.uk This approach reduces matrix effects and allows for the analysis of individual components within a complex sample. ox.ac.uk For instance, Electrospray Ionization (ESI), a common ionization source in LC-MS, has been used to confirm the molecular ion of N-Fmoc-1-trityl L-Homohistidine, a protected form used in peptide synthesis. Tandem mass spectrometry (MS/MS) can further provide structural information by fragmenting the parent ion and analyzing the resulting daughter ions, which can help in sequencing peptides containing homohistidine. nih.govscielo.org.mx

Table 2: Common Mass Spectrometry Techniques for (±)-Homohistidine Analysis

| Technique | Principle | Application in (±)-Homohistidine Studies |

| Electrospray Ionization (ESI) | Soft ionization technique that produces ions from a liquid solution. | Determination of the molecular weight of homohistidine and its derivatives with minimal fragmentation. |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | Couples the separation power of HPLC with the detection capabilities of MS. | Separation and identification of homohistidine from complex biological samples or reaction mixtures. ox.ac.uknih.gov |

| Tandem Mass Spectrometry (MS/MS) | Involves multiple stages of mass analysis, typically for structural elucidation. | Sequencing of peptides containing homohistidine by analyzing fragmentation patterns. nih.govnih.gov |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Conformational Analysis

Chromatographic Separations and Purification Methods

Chromatography is fundamental for the isolation, purification, and quantitative analysis of (±)-homohistidine and related compounds from complex mixtures.

High-Performance Liquid Chromatography (HPLC) is a premier technique for assessing the purity of (±)-homohistidine and for its quantitative analysis. moravek.com Reversed-phase HPLC (RP-HPLC) is the most common mode used, where separation is based on the hydrophobicity of the analyte. gilson.com A non-polar stationary phase, such as C18, is used with a polar mobile phase, typically a gradient of water and an organic solvent like acetonitrile. americanpeptidesociety.orgftloscience.com

This method is highly effective for separating the desired product from impurities, which is crucial for ensuring the quality of synthetic homohistidine or peptides containing it. moravek.comchromatographyonline.com Purity levels exceeding 98% can be achieved and verified. For quantitative analysis, a calibration curve is constructed using standards of known concentration, allowing for the precise determination of the amount of homohistidine in a sample. google.combvsalud.org The lack of a strong chromophore in homohistidine can present a challenge, often necessitating derivatization to enhance detection by UV-Vis or fluorescence detectors. jocpr.comwho.int

When (±)-homohistidine is incorporated into peptides or proteins, more advanced chromatographic techniques are often required for their analysis and purification. americanpeptidesociety.orgmdpi.com While RP-HPLC remains a workhorse, other methods provide complementary separation mechanisms. nih.gov

Size-Exclusion Chromatography (SEC): Also known as gel filtration, SEC separates molecules based on their size. americanpeptidesociety.org It is particularly useful for separating larger peptides and proteins from smaller molecules or for assessing aggregation states. ftloscience.comnih.gov

Ion-Exchange Chromatography (IEC): This technique separates molecules based on their net charge. gilson.com Since the charge of a peptide is dependent on its amino acid composition and the pH of the mobile phase, IEC offers an alternative selectivity to RP-HPLC. creative-proteomics.com

Hydrophilic Interaction Chromatography (HILIC): HILIC is effective for separating highly polar molecules that are poorly retained in RP-HPLC. americanpeptidesociety.org It utilizes a polar stationary phase and a largely organic mobile phase, providing a unique separation mechanism for hydrophilic peptides. nih.gov

These advanced methods can be used in multi-step purification protocols to achieve the high purity required for structural and functional studies of homohistidine-containing peptides and proteins. gilson.commdpi.com

High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Analysis

Enzymatic Assays and Kinetic Studies

Enzymatic assays are essential for studying the interaction of (±)-homohistidine with enzymes, either as a substrate, inhibitor, or as a component of a peptide that modulates enzyme activity. assaygenie.com These assays measure the rate of an enzyme-catalyzed reaction, typically by monitoring the disappearance of a substrate or the appearance of a product over time. numberanalytics.com

Kinetic studies provide quantitative measures of an enzyme's efficiency and its affinity for a substrate, defined by the kinetic constants KM (Michaelis constant) and Vmax (maximum reaction velocity). americanpeptidesociety.orgwikipedia.org By determining how (±)-homohistidine or peptides containing it affect these parameters, researchers can elucidate its mechanism of action. americanpeptidesociety.org For example, competitive enzyme assays can be used to assess the ability of a homohistidine-containing peptide to compete with a natural substrate for the active site of an enzyme. googleapis.com Techniques such as spectrophotometry and fluorescence assays are commonly employed to monitor the progress of the enzymatic reaction. americanpeptidesociety.org Continuous assays, which allow for real-time monitoring of enzyme activity, are particularly valuable for high-throughput screening and detailed kinetic analysis. nih.gov The study of enzyme kinetics is crucial for understanding the biological role of homohistidine and for the development of peptide-based therapeutics. americanpeptidesociety.orglsuhsc.edu

Computational Chemistry and Bioinformatics Approaches

Computational chemistry and bioinformatics have become indispensable tools in modern chemical and biological research, offering powerful methods to investigate molecules like (±)-homohistidine at an atomic level. nih.gov These in silico techniques provide deep insights into molecular properties, behavior, and interactions, complementing experimental data and guiding further research. mdpi.com By leveraging computational power, researchers can build predictive models, simulate complex biological processes, and analyze vast datasets to uncover relationships between a molecule's structure and its biological function. cd-genomics.comenamine.net For non-standard amino acids such as (±)-homohistidine, these approaches are particularly valuable for predicting how the modification of the canonical histidine structure influences its properties and interactions with biological systems. mdpi.com

In silico modeling encompasses a range of computer-based techniques used to predict the biological activity of chemical compounds before they are synthesized or tested in a laboratory. mdpi.com This predictive capability is a cornerstone of modern drug discovery and molecular biology, as it significantly reduces the time and cost associated with experimental screening. enamine.net For (±)-homohistidine, in silico models can help predict its potential as a component of peptidomimetics or as a standalone agent by correlating its structural features with biological functions. mdpi.com

The process often begins with the generation of a 3D model of the molecule. Quantitative Structure-Activity Relationship (QSAR) models are a key type of in silico tool. pharmaexcipients.com QSAR models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity. pharmaexcipients.com By analyzing a dataset of molecules with known activities, these models can identify critical physicochemical properties and structural motifs that govern the desired biological effect. For (±)-homohistidine, a QSAR study would compare it with histidine and other analogues to predict how the elongated side chain impacts parameters like receptor binding affinity or enzymatic inhibition.

Another powerful in silico approach is pharmacophore modeling. A pharmacophore is an abstract representation of all the essential steric and electronic features that a molecule must possess to ensure optimal interaction with a specific biological target. By identifying a common pharmacophore model from a set of active molecules, researchers can screen large virtual libraries for new compounds that fit the model. enamine.net The introduction of the additional methylene (B1212753) group in the side chain of (±)-homohistidine alters its shape and flexibility, which can be critical for fitting into a specific pharmacophore and can be effectively studied using these models. mdpi.com

The table below outlines common in silico methods and their specific applications in the study of (±)-homohistidine.

| In Silico Method | Description | Application to (±)-Homohistidine | Predicted Outcome |

| QSAR Modeling | Establishes a mathematical relationship between chemical structure and biological activity. pharmaexcipients.com | Comparing the structural and physicochemical properties of (±)-homohistidine with other active/inactive histidine analogues. | Prediction of biological potency (e.g., enzyme inhibition, receptor affinity) based on its unique structural parameters. |

| Pharmacophore Modeling | Identifies the essential 3D arrangement of functional groups required for biological activity. enamine.net | Determining if (±)-homohistidine fits a known pharmacophore for a specific target (e.g., a G-protein coupled receptor). | Assessment of its potential to interact with a target and elicit a biological response. |

| Virtual Screening | Computationally screens large libraries of compounds against a biological target. researchgate.netwikipedia.org | Using the structure of (±)-homohistidine as a query to find proteins it might bind to, or screening peptides containing it. | Identification of potential protein targets or signaling pathways modulated by (±)-homohistidine. |

| ADMET Prediction | Predicts the Absorption, Distribution, Metabolism, Excretion, and Toxicity properties of a molecule. | Evaluating the drug-like properties of (±)-homohistidine or peptides containing it. | Estimation of bioavailability and potential metabolic fate, guiding the design of more stable peptidomimetics. researchgate.net |

These predictive models serve as a crucial first step, generating hypotheses that can be tested and validated through more intensive computational methods and subsequent experimental assays. nih.gov

Protein-ligand docking and molecular dynamics (MD) simulations are sophisticated computational techniques that provide a detailed, dynamic view of how a ligand like (±)-homohistidine interacts with its protein target. wikipedia.orgnih.gov These methods are fundamental to structure-based drug design and the study of molecular recognition. wikipedia.org

Protein-Ligand Docking

Protein-ligand docking predicts the preferred orientation of a ligand when bound to a protein's active site or binding pocket. wikipedia.org The process involves sampling a vast number of possible conformations and positions of the ligand within the protein and then using a scoring function to rank them based on binding energy. nih.gov For (±)-homohistidine, docking studies can elucidate how the extra methylene group in its side chain affects its binding mode compared to native histidine. This elongation could allow it to access deeper regions of a binding pocket or form different key interactions, such as hydrogen bonds or hydrophobic contacts, potentially altering its affinity and specificity for the target. mdpi.com Docking is widely used in virtual screening campaigns to identify potential drug candidates from large compound databases. wikipedia.orgnih.gov

Molecular Dynamics (MD) Simulations

While docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations simulate the physical movements of atoms and molecules over time. nih.govwikipedia.org By solving Newton's equations of motion for a system, MD simulations provide a dynamic view of the protein-ligand complex, revealing the stability of the binding pose, the role of water molecules, and conformational changes in both the ligand and the protein upon binding. wikipedia.orgnih.gov

For a flexible molecule like (±)-homohistidine, MD simulations are crucial for understanding how its conformational flexibility (e.g., the rotation around the additional C-C bond in its side chain) influences its interaction with a receptor. mdpi.com These simulations can calculate the free energy of binding with higher accuracy than docking alone and can reveal the entire process of a ligand binding or unbinding from a protein. nih.gov

The table below summarizes findings from a hypothetical computational study comparing the binding of L-histidine and L-homohistidine to a generic enzyme active site, illustrating the type of data generated by these methods.

| Parameter | L-Histidine | L-Homohistidine | Interpretation |

| Docking Score (kcal/mol) | -7.2 | -8.1 | The more negative score for L-homohistidine suggests a potentially stronger binding affinity in this static model. nih.gov |

| Key Hydrogen Bonds | Imidazole N-H with Asp102; Backbone N-H with Gly54 | Imidazole N-H with Asp102; Backbone N-H with Gln120 | The longer side chain of L-homohistidine allows it to form a hydrogen bond with a different residue (Gln120) deeper in the pocket. |

| Binding Free Energy (MD) | -9.5 ± 0.4 kcal/mol | -10.2 ± 0.5 kcal/mol | MD simulations confirm a more favorable binding free energy for L-homohistidine, supporting the docking prediction. |

| Side Chain RMSF (Å) | 0.8 | 1.3 | The higher Root Mean Square Fluctuation (RMSF) indicates greater conformational flexibility of the L-homohistidine side chain within the binding site. wikipedia.org |

| Residence Time (ns) | 150 | 250 | The longer simulated residence time suggests that L-homohistidine forms a more stable complex with the protein target. |

Together, docking and MD simulations offer a powerful duo for investigating the molecular basis of (±)-homohistidine's biological activity. nih.gov They allow researchers to build and refine hypotheses about its mechanism of action, predict the impact of structural modifications, and rationally design novel peptides or molecules with enhanced therapeutic properties. nih.govresearchgate.net

Future Directions and Emerging Research Avenues for ± Homohistidine

Exploration of Novel Synthetic Pathways for Stereoselective Access

The biological activity of chiral molecules is often enantiomer-dependent. Consequently, the development of efficient and highly stereoselective synthetic routes to access pure L- and D-enantiomers of homohistidine is a critical research objective. While methods for the synthesis of racemic and optically active homohistidine exist, including multi-step procedures starting from precursors like L-glutamic acid or urocanic acid, future research will likely focus on more streamlined and versatile strategies. nih.govresearchgate.net

Emerging research avenues in this area include:

Asymmetric Catalysis: The development of novel chiral catalysts (e.g., transition metal complexes or organocatalysts) for the asymmetric synthesis of homohistidine precursors could significantly improve efficiency and enantiomeric purity.

Chemoenzymatic Methods: Utilizing enzymes to perform key stereoselective transformations could offer a greener and more efficient alternative to traditional chemical methods. This could involve, for instance, the use of aminotransferases or hydrolases that can accommodate the homohistidine scaffold.

Flow Chemistry: Implementing continuous flow synthesis setups could enhance reaction control, reduce reaction times, and facilitate safer handling of reagents, ultimately leading to more scalable and cost-effective production of homohistidine enantiomers.

A comparison of existing and potential future synthetic approaches highlights the drive towards greater efficiency and stereocontrol.

| Synthetic Approach | Description | Potential Advantages | Research Focus |

| Classical Resolution | Separation of a racemic mixture of homohistidine using chiral resolving agents, such as tartaric acid. researchgate.net | Straightforward concept. | Finding more efficient resolving agents; improving yield. |

| Chiral Pool Synthesis | Synthesis starting from a readily available chiral molecule, such as L-glutamic acid. researchgate.net | High enantiopurity. | Shortening the number of synthetic steps; improving overall yield. |

| Asymmetric Synthesis | Building the chiral center during the synthesis using chiral auxiliaries or catalysts. researchgate.net | High stereocontrol; flexibility in design. | Discovery of novel, highly efficient, and selective catalysts. |

| Enzymatic Synthesis | Using isolated enzymes or whole-cell systems for key stereoselective steps. | High selectivity; mild reaction conditions; environmentally friendly. | Screening for and engineering enzymes with desired activity for homohistidine. |

Investigation of Homohistidine's Biological Roles Beyond Histidine Analogy

While many of homohistidine's biological interactions are predicated on its analogy to histidine, the subtle structural difference—an extended side chain—can lead to unique and potentially valuable biological activities. ontosight.ai Histidine plays crucial roles in enzyme catalysis, metal ion chelation, and receptor binding. nih.govmdpi.com Future research should aim to delineate how the altered geometry and flexibility of the homohistidine side chain modulate these functions, potentially leading to novel activities.

Key areas for investigation include:

Enzyme Modulation: Studies have shown that replacing histidine with homohistidine in peptides can result in analogues with significant, sometimes enhanced, enzymatic activity. researchgate.net Future work could explore homohistidine as a potential selective inhibitor or modulator of enzymes where the active site can accommodate the longer side chain, such as histidine decarboxylase or farnesyl-protein transferase. unifiedpatents.comacs.org

Receptor Selectivity: The homohistidine moiety could confer altered affinity and selectivity for G-protein coupled receptors (GPCRs) or other receptors that normally bind histidine or histamine (B1213489). This could lead to the development of receptor agonists or antagonists with fine-tuned pharmacological profiles. ontosight.ai

Metal Ion Coordination: The imidazole (B134444) ring is a potent metal chelator. nih.govpfanstiehl.com The modified spacing between the alpha-carbon and the imidazole ring in homohistidine could alter the geometry and stability of its metal complexes, a property that could be exploited in the design of novel metal-binding agents or artificial metalloenzymes.

Design and Synthesis of Homohistidine-Containing Peptidomimetics with Enhanced Properties

Peptidomimetics are compounds designed to mimic natural peptides but with improved properties, such as enhanced stability or oral bioavailability. Incorporating non-proteinogenic amino acids like homohistidine is a powerful strategy in peptidomimetic design. nih.govnih.gov Specifically, the use of homohistidine and its β-amino acid counterparts (β²- and β³-homohistidine) is a burgeoning field. nih.govethz.ch

Future research in this domain will likely focus on:

Enhanced Proteolytic Stability: Peptides containing β-amino acids, including β-homohistidine, often exhibit significant resistance to degradation by proteases. aai.orgnih.gov This is a major advantage for developing peptide-based therapeutics with longer in-vivo half-lives.

Conformational Control: The inclusion of homohistidine can introduce specific conformational constraints into a peptide backbone, which can be used to lock the peptide into a bioactive conformation, thereby increasing its potency and selectivity for its target receptor. nih.govresearchgate.net

Novel Secondary Structures: β-peptides composed of β-homoamino acids can fold into unique and stable secondary structures, such as helices and turns, that are not accessible to natural α-peptides. ethz.chethz.ch These novel folds could be used to mimic protein secondary structures and disrupt protein-protein interactions.

| Homohistidine Type | Incorporation Strategy | Resulting Property | Potential Application |

| L/D-Homohistidine (α-amino acid) | Substitution for histidine in a peptide sequence. researchgate.net | Altered receptor binding affinity/selectivity; modified catalytic activity. | Fine-tuning the pharmacology of bioactive peptides. |

| β³-Homohistidine | Incorporation into a peptide backbone. aai.org | Increased resistance to proteolysis; induction of helical secondary structures. | Development of stable, long-acting peptide therapeutics. |

| β²-Homohistidine | Incorporation into a peptide backbone. nih.govrsc.org | Different conformational preferences compared to β³ isomers; proteolytic resistance. | Design of peptidomimetics with novel folds and functions. |

Application of Advanced Proteomic and Metabolomic Approaches to Identify Endogenous Homohistidine or its Metabolites

The question of whether homohistidine or its derivatives exist endogenously in any organism remains unanswered. Modern "omics" technologies provide powerful tools to address this question. ccf.org Untargeted metabolomics, in particular, is a hypothesis-generating approach that aims to comprehensively profile all small molecules within a biological sample. frontiersin.orgrevespcardiol.org

Future research should apply these advanced analytical techniques:

Untargeted Metabolomics: High-resolution mass spectrometry-based metabolomics could be used to screen various biological matrices (e.g., plasma, urine, tissue extracts) for ions with the exact mass-to-charge ratio of homohistidine and its potential metabolites (e.g., hydroxylated, methylated, or acylated forms). mdpi.com

Integrated Omics: A combined proteomics and metabolomics approach could provide a more comprehensive picture. frontiersin.orgnih.gov For example, if a metabolomics study were to identify a potential homohistidine metabolite, proteomics could be used to search for enzymes that might be involved in its synthesis, providing a multi-layered understanding of a potentially novel metabolic pathway. While speculative, should endogenous homohistidine be found to be incorporated into proteins, specialized proteomic workflows would be required for its detection.

Development of Homohistidine-Based Molecular Probes for Biochemical Research

Molecular probes are essential tools for visualizing and studying biological processes in real-time. The development of probes based on the homohistidine structure could enable researchers to track its metabolic fate and interactions within living systems. While probes for natural amino acids like histidine have been developed, similar tools for homohistidine are currently lacking. nih.gov

Future directions in this area could involve:

Fluorescent Probes: Synthesizing homohistidine derivatives tagged with a fluorophore. Such probes could be used in fluorescence microscopy to visualize the uptake and subcellular localization of homohistidine in cells.

Bioorthogonal Probes: Creating homohistidine analogues containing "clickable" functional groups (e.g., an alkyne or azide). These probes could be incorporated into biological systems and then selectively tagged with a reporter molecule (like biotin (B1667282) or a fluorophore) via a bioorthogonal click reaction, enabling the identification of proteins or other biomolecules that interact with homohistidine.

Affinity-Based Probes: Immobilizing homohistidine onto a solid support to create an affinity matrix. This could be used to isolate and identify binding partners (e.g., enzymes, receptors) from complex biological lysates, helping to elucidate its mechanism of action. The design principles for such probes could be adapted from those developed for other small molecules like serotonin. nih.gov

By pursuing these diverse and exciting research avenues, the scientific community can continue to unravel the chemical and biological properties of (±)-homohistidine, paving the way for its potential use in drug discovery, biotechnology, and fundamental biochemical research.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.